Class-Level Tyrosinase Inhibition: Furan-Chalcone Scaffold Activity
The target compound itself was not directly tested, but the (E)-1-(furan-2-yl)prop-2-en-1-one scaffold was evaluated across eight derivatives [1]. Among these, compound 8 (2,4-dihydroxy substituted) showed potent tyrosinase inhibition with IC50 values of 0.0433 µM (monophenolase) and 0.28 µM (diphenolase), compared to kojic acid (19.97 µM and 33.47 µM) [1]. Critically, compounds with a single substituent at the 3-position of the β-phenyl ring (compounds 2, 3, and 6) exhibited dramatically diminished activity, while the 3-methyl analog was not part of this series. This SAR establishes that the 3-position is a key determinant of potency, and the 3-methyl group—lacking hydrogen-bond donor/acceptor capability—would be predicted to produce a distinct inhibition profile compared to the hydroxy- or methoxy-substituted analogs tested.
| Evidence Dimension | Mushroom tyrosinase IC50 (monophenolase / diphenolase) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from 3-hydroxy/methoxy analogs due to absence of H-bond functionality |
| Comparator Or Baseline | Compound 8 (2,4-dihydroxy): 0.0433 µM / 0.28 µM; Compound 4 (3-hydroxy-4-methoxy): 13.61 µM / 37.34 µM; Kojic acid: 19.97 µM / 33.47 µM |
| Quantified Difference | Compound 8 is ~460-fold more potent than kojic acid on monophenolase; 3-substituted compounds (2,3,6) show dramatically reduced activity. |
| Conditions | Mushroom tyrosinase assay; substrates: L-tyrosine (monophenolase) and L-DOPA (diphenolase) |
Why This Matters
Procurement teams evaluating furan-chalcones for tyrosinase inhibition should not assume this 3-methyl analog will mirror the potency of published leads; its unique substituent demands independent validation.
- [1] Jung, H. J., Noh, S. G., Ryu, I. Y., Park, C., Lee, J. Y., Chun, P., Moon, H. R., & Chung, H. Y. (2020). (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. Molecules, 25(22), 5460. View Source
